Cas no 2228251-10-1 (3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide)

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide
- 2228251-10-1
- EN300-1738818
-
- インチ: 1S/C12H13N3O2/c1-2-14-12(16)9-5-3-4-8(6-9)10-7-11(13)15-17-10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16)
- InChIKey: PSYVROICZBAYCE-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(N)=N1)C1=CC=CC(C(NCC)=O)=C1
計算された属性
- せいみつぶんしりょう: 231.100776666g/mol
- どういたいしつりょう: 231.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738818-10.0g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1738818-0.1g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1738818-5.0g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1738818-0.05g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1738818-0.25g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1738818-2.5g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1738818-1g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1738818-1.0g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1738818-10g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1738818-0.5g |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |
2228251-10-1 | 0.5g |
$1234.0 | 2023-09-20 |
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 2228251-10-1 and Product Name: 3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide
The compound identified by the CAS number 2228251-10-1 and the product name 3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of an oxazole ring fused with an amino group and an ethyl-substituted benzamide moiety makes it a versatile scaffold for drug discovery and development.
Recent research in the domain of heterocyclic compounds has highlighted the therapeutic potential of oxazole derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of the 3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide structure allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further investigation.
In the context of modern drug design, the incorporation of functional groups such as the amino group and the benzamide moiety enhances the solubility and bioavailability of the compound. These features are critical for ensuring effective delivery to target sites within the body. Additionally, the N-ethyl substitution on the benzamide component contributes to stabilizing the molecule's three-dimensional structure, which is often a key factor in determining its interaction with biological targets.
Current studies have demonstrated that derivatives of 3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide exhibit notable activity against various disease-causing agents. For instance, preliminary in vitro experiments have shown that this compound demonstrates inhibitory effects on certain enzymes implicated in cancer progression. The mechanism of action appears to involve interference with key signaling pathways that regulate cell proliferation and survival.
The oxazole ring in this molecule is particularly noteworthy due to its ability to adopt multiple conformations, which can influence its binding affinity to biological targets. This flexibility makes it a valuable component in designing molecules that can interact with proteins in a highly specific manner. Furthermore, the presence of the amino group allows for further derivatization, enabling researchers to explore additional therapeutic applications.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide. Molecular modeling studies have provided insights into how this compound interacts with its intended targets at a molecular level. These simulations have been instrumental in guiding synthetic modifications aimed at optimizing its biological activity. Such high-level computational approaches are becoming increasingly integral to drug discovery pipelines.
From a synthetic chemistry perspective, the preparation of 3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide involves multi-step reactions that showcase the ingenuity of organic synthesis. The construction of the oxazole core is particularly challenging but can be achieved through well-established methodologies such as cyclocondensation reactions. Subsequent functionalization steps allow for the introduction of the necessary substituents while maintaining structural integrity.
The benzamide moiety is another critical component that contributes to the compound's overall properties. Amides are known for their stability under physiological conditions, making them ideal candidates for pharmaceutical applications. The ethyl substitution on the nitrogen atom further enhances this stability while also influencing solubility characteristics.
In conclusion,3-(3-amino-1,2-oxazol-5-ylyl)-N ethylbenzamide (CAS No 2228251 10 1) represents a promising lead compound with significant potential in therapeutic applications. Its unique structural features combined with recent advancements in drug design methodologies make it a compelling candidate for further exploration. As research continues to uncover new biological activities associated with oxazole derivatives, this compound is poised to play an important role in addressing unmet medical needs.
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